N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-15(20-25-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSRIVIUOVLYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide exhibit various biological activities:
1. Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. The presence of the oxazole ring in this compound may enhance its anticancer properties by interfering with cellular signaling pathways involved in tumor growth and survival.
2. Antimicrobial Properties
Compounds containing benzothiazole and oxazole structures have demonstrated antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
3. Enzyme Inhibition
Research indicates that this compound could act as an inhibitor for specific enzymes involved in disease processes, such as kinases or proteases. This property is crucial for drug design targeting various diseases.
Research Applications
The compound's unique structure allows it to be utilized in several research domains:
1. Medicinal Chemistry
The synthesis of this compound can serve as a basis for developing new therapeutic agents. Its derivatives could be explored for enhanced efficacy and reduced toxicity.
2. Drug Development
Given its potential biological activities, this compound could be a lead candidate in drug development projects aimed at treating cancer or infectious diseases. Structure–activity relationship (SAR) studies could further elucidate modifications that enhance its pharmacological profile.
3. Biochemical Research
The compound can be used in biochemical assays to study enzyme kinetics or cellular responses to pharmacological agents. This application is vital for understanding the mechanisms of action of new drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound : Benzothiazole-oxazole hybrid.
- 5-Methyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-thiazole-3-carboxamide (): Replaces benzothiazole with a simpler thiazole core.
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide (): Incorporates a benzodioxin and thiophene-oxadiazole-thiazole system. The extended π-conjugation may enhance UV absorption but reduce metabolic stability compared to the target compound .
Substituent Effects
Pharmacological Implications
- Target Compound : The benzothiazole-oxazole framework is associated with kinase inhibition and antimicrobial activity in related analogs. The oxolane group may modulate blood-brain barrier penetration .
- Thiazole- and Oxadiazole-Containing Analogs (): Sulfur-containing derivatives (e.g., thiadiazolines) often exhibit stronger antibacterial activity but higher cytotoxicity .
Data Table: Structural and Functional Comparison
Preparation Methods
Cyclocondensation of 2-Amino-4-Methoxyphenol with Thiourea
This method involves reacting 2-amino-4-methoxyphenol with thiourea in the presence of hydrochloric acid under reflux conditions. The reaction proceeds via cyclization, forming the benzothiazole ring with a methoxy group at position 5. Key parameters include:
Post-synthesis purification via recrystallization from ethanol ensures >95% purity, as confirmed by -NMR (400 MHz, DMSO-d6): δ 7.42 (d, J = 8.4 Hz, 1H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.81 (s, 3H).
Nitration and Methoxylation of 1,3-Benzothiazole
An alternative approach starts with 1,3-benzothiazole, which undergoes nitration at position 5 using fuming nitric acid, followed by reduction with hydrogen/palladium and methoxylation via nucleophilic aromatic substitution. This method offers scalability but requires stringent control over nitration regioselectivity.
Synthesis of the Oxazole Moiety
The 5-methyl-1,2-oxazole-3-carboxylic acid subunit is synthesized via two principal strategies:
Van Leusen Oxazole Synthesis
Reaction of propionaldehyde with TosMIC (toluenesulfonylmethyl isocyanide) in methanol under basic conditions (KOH) yields 5-methyl-1,2-oxazole-3-carbaldehyde, which is subsequently oxidized to the carboxylic acid using Jones reagent.
Zn(OTf)2_22-Catalyzed Cycloisomerization
N-Propargylamide derivatives undergo cycloisomerization in the presence of Zn(OTf) (15 mol%) in dichloroethane at 70°C, forming the oxazole ring with a methyl group at position 5. This method is noted for its atom economy and functional group tolerance.
Carboxamide Coupling and N-Alkylation
The final assembly involves coupling the benzothiazole and oxazole moieties followed by N-alkylation with (oxolan-2-yl)methyl bromide:
Carboxylic Acid Activation
The 5-methyl-1,2-oxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl) under reflux. Excess SOCl is removed via distillation, and the residue is dissolved in anhydrous tetrahydrofuran (THF).
Amide Bond Formation
The acid chloride is reacted with 5-methoxy-1,3-benzothiazol-2-amine in the presence of triethylamine (TEA) as a base:
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Molar Ratio : 1:1.1 (acid chloride:amine)
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Solvent : THF, 0°C to room temperature
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Yield : 85%
N-Alkylation with (Oxolan-2-yl)Methyl Bromide
The secondary amine undergoes alkylation using (oxolan-2-yl)methyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C:
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
The final product is validated using:
Q & A
Basic: What are the critical synthetic steps and reaction optimizations for this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole and oxazole cores. Key steps include:
- Cyclization : Use α-haloketones or amides under acidic/basic conditions to form the oxazole ring (e.g., chloroacetyl chloride with thiazole precursors) .
- Coupling Reactions : Amide bond formation between the benzothiazole and oxazole moieties, often mediated by triethylamine in dioxane or ethanol .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dioxane) improve yield by enhancing nucleophilicity during coupling. Ethanol or ethanol-DMF mixtures are preferred for recrystallization .
Optimization Tip : Reaction temperature (20–25°C) and dropwise addition of reagents (e.g., chloroacetyl chloride) minimize side reactions .
Basic: Which spectroscopic and analytical methods confirm structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxolan methylene at δ 3.5–3.7 ppm). Discrepancies between calculated and experimental data may indicate impurities .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
- Elemental Analysis : Validate purity (>95% recommended) by matching experimental and theoretical C/H/N/S/O percentages .
Basic: How to design preliminary biological activity assays?
Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., benzothiazoles for anticancer activity, oxazoles for antimicrobial screening) .
- In Vitro Testing :
- Antiproliferative Assays : Use MTT or SRB against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) .
- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced: How to resolve contradictions in spectral or biological data?
Answer:
- Spectral Discrepancies :
- Dynamic Effects : Variable-temperature NMR can resolve tautomerism or conformational exchange .
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts .
- Biological Variability :
- Dose-Response Curves : Repeat assays at 5–6 concentrations to confirm IC₅₀ trends.
- Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .
Advanced: How to optimize synthetic yield using design of experiments (DoE)?
Answer:
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Variables : Test solvent polarity, temperature, and catalyst loading (e.g., triethylamine: 1–2 eq).
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Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example:
Variable Low Level High Level Temperature (°C) 20 40 Solvent (DMF:EtOH) 1:1 3:1 Catalyst (eq) 1.0 1.5
Outcome : A 2017 study achieved a 70% yield increase by optimizing solvent ratios and catalyst .
Advanced: What is the SAR role of methoxy and oxolan groups in bioactivity?
Answer:
- Methoxy Group : Enhances lipophilicity and π-stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition improved by 30% vs. non-methoxy analogs) .
- Oxolan (Tetrahydrofuran) Methyl : Increases solubility while maintaining membrane permeability. Replace with cyclopentyl to study steric effects .
SAR Strategy : Synthesize analogs with varying substituents (e.g., ethoxy vs. methoxy) and compare logP and IC₅₀ values .
Advanced: How to perform computational docking studies for target identification?
Answer:
- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and remove water/ligands.
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Key parameters:
- Grid box centered on active site (20 ų).
- Ligand flexibility enabled for oxazole and benzothiazole rotamers .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable). A 2020 study identified hydrogen bonding between the carboxamide and Thr766 in EGFR .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h and monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>150°C recommended for storage) .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
